molecular formula C6H10N4O2 B256590 isopropyl 3-amino-1H-1,2,4-triazole-5-carboxylate

isopropyl 3-amino-1H-1,2,4-triazole-5-carboxylate

Cat. No. B256590
M. Wt: 170.17 g/mol
InChI Key: AJAVMVQLHPWYBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isopropyl 3-amino-1H-1,2,4-triazole-5-carboxylate, also known as IATC, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a triazole derivative that has been synthesized through various methods and has been found to exhibit interesting biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of isopropyl 3-amino-1H-1,2,4-triazole-5-carboxylate involves its interaction with the active site of enzymes, leading to the inhibition of their activity. It has been suggested that isopropyl 3-amino-1H-1,2,4-triazole-5-carboxylate interacts with the catalytic residue of the enzyme through hydrogen bonding and hydrophobic interactions, leading to a decrease in the enzyme's activity.
Biochemical and Physiological Effects:
In addition to its inhibitory effects on enzymes, isopropyl 3-amino-1H-1,2,4-triazole-5-carboxylate has also been found to exhibit antioxidant and anti-inflammatory properties. It has been shown to scavenge free radicals and reduce oxidative stress in cells. Furthermore, isopropyl 3-amino-1H-1,2,4-triazole-5-carboxylate has been found to reduce the production of pro-inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using isopropyl 3-amino-1H-1,2,4-triazole-5-carboxylate in lab experiments is its relatively simple synthesis method and high purity. However, one limitation is its low solubility in water, which can make it difficult to use in aqueous solutions. This can be overcome by using organic solvents or by modifying the structure of the compound to increase its solubility.

Future Directions

There are several future directions for research on isopropyl 3-amino-1H-1,2,4-triazole-5-carboxylate. One area of interest is the development of isopropyl 3-amino-1H-1,2,4-triazole-5-carboxylate-based drugs for the treatment of neurodegenerative diseases. Another area of research is the optimization of the synthesis method of isopropyl 3-amino-1H-1,2,4-triazole-5-carboxylate to increase its yield and purity. Furthermore, the elucidation of the exact mechanism of action of isopropyl 3-amino-1H-1,2,4-triazole-5-carboxylate on enzymes can provide insights into the development of more potent inhibitors. Finally, the modification of the structure of isopropyl 3-amino-1H-1,2,4-triazole-5-carboxylate to improve its solubility and bioavailability can also be explored.
Conclusion:
In conclusion, isopropyl 3-amino-1H-1,2,4-triazole-5-carboxylate is a chemical compound that has been widely studied for its potential applications in scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on isopropyl 3-amino-1H-1,2,4-triazole-5-carboxylate can provide insights into the development of drugs for the treatment of various diseases and can contribute to the advancement of medicinal chemistry.

Synthesis Methods

The synthesis of isopropyl 3-amino-1H-1,2,4-triazole-5-carboxylate has been achieved through various methods, including the reaction of 3-amino-1H-1,2,4-triazole-5-carboxylic acid with isopropyl chloroformate in the presence of a base, or the reaction of 3-amino-1H-1,2,4-triazole-5-carboxylic acid with isopropyl alcohol and thionyl chloride. The purity of the synthesized compound can be confirmed through techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.

Scientific Research Applications

Isopropyl 3-amino-1H-1,2,4-triazole-5-carboxylate has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been found to exhibit inhibitory effects on certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the degradation of neurotransmitters in the brain. This makes isopropyl 3-amino-1H-1,2,4-triazole-5-carboxylate a potential candidate for the development of drugs for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Product Name

isopropyl 3-amino-1H-1,2,4-triazole-5-carboxylate

Molecular Formula

C6H10N4O2

Molecular Weight

170.17 g/mol

IUPAC Name

propan-2-yl 3-amino-1H-1,2,4-triazole-5-carboxylate

InChI

InChI=1S/C6H10N4O2/c1-3(2)12-5(11)4-8-6(7)10-9-4/h3H,1-2H3,(H3,7,8,9,10)

InChI Key

AJAVMVQLHPWYBA-UHFFFAOYSA-N

SMILES

CC(C)OC(=O)C1=NC(=NN1)N

Canonical SMILES

CC(C)OC(=O)C1=NC(=NN1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.